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Compound Name: INY-03-041 trihydrochloride

Cat. No.: B10855346

For Researchers, Scientists, and Drug Development Professionals

Introduction

INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader based on
Proteolysis Targeting Chimera (PROTAC) technology. It is composed of the ATP-competitive
AKT inhibitor Ipatasertib (also known as GDC-0068) linked to a ligand for the E3 ubiquitin
ligase substrate adaptor Cereblon (CRBN). This bifunctional molecule facilitates the
ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2,
and AKT3). These application notes provide detailed protocols for utilizing INY-03-041 to
induce AKT degradation in cellular assays, along with expected outcomes and data
presentation guidelines.

Mechanism of Action

INY-03-041 operates by forming a ternary complex between the target protein (AKT) and the
CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of AKT, marking it for
degradation by the 26S proteasome. This degradation leads to a sustained inhibition of
downstream signaling pathways, offering a distinct pharmacological advantage over traditional
small molecule inhibitors.
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Diagram 1: Mechanism of INY-03-041-mediated AKT degradation.
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Quantitative Data Summary

The following tables summarize the key quantitative parameters for INY-03-041 activity.

Table 1: Biochemical Inhibition of AKT Isoforms

Isoform IC50 (nM)
AKT1 2.0
AKT2 6.8
AKT3 3.5

Table 2: Effective Concentration for AKT Degradation in Cellular Assays (MDA-MB-468 cells)

Parameter Concentration Treatment Time Notes

Potent degradation of
) . all three AKT isoforms
Maximal Degradation 100 - 250 nM 12 - 24 hours ) o
is observed in this

range.

Partial degradation of
Partial Degradation 250 nM 4 hours all AKT isoforms is
evident.

Diminished AKT

degradation is
Hook Effect > 500 nM 12 hours )

observed at higher

concentrations.

Demonstrates a
Sustained Up to 96 hours post- rolonged
) 250 nM P P P J .
Degradation washout pharmacological

effect.

Table 3: Anti-proliferative Activity (GR50 Values)
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Cell Line GR50 (nM)

ZR-75-1 16

Not explicitly stated, but enhanced anti-
MDA-MB-468 proliferative effects compared to GDC-0068

were observed.

Enhanced anti-proliferative effects compared to

HCC1937
GDC-0068 were observed.

Experimental Protocols
Protocol 1: Determination of Effective Concentration for
AKT Degradation by Western Blot

This protocol outlines the steps to determine the dose-dependent effect of INY-03-041 on AKT
degradation in a selected cancer cell line (e.g., MDA-MB-468).
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Western Blot Workflow for AKT Degradation
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Diagram 2: Experimental workflow for Western blot analysis.
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Materials:

INY-03-041 trihydrochloride

Selected cancer cell line (e.g., MDA-MB-468, PC3, BT474)
Cell culture medium and supplements

DMSO (for stock solution)

RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-AKT (pan), anti-AKT1, anti-AKT2, anti-AKT3, anti-pPRAS40, anti-
pGSK3p, anti-pS6, and a loading control (e.g., anti-Vinculin or anti-GAPDH)

HRP-conjugated secondary antibodies
Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of INY-03-041 trihydrochloride in DMSO.
Further dilute in cell culture medium to achieve the desired final concentrations (e.g., a dose
range from 10 nM to 1000 nM).

Treatment: Treat the cells with varying concentrations of INY-03-041 for a specified duration
(e.g., 12 or 24 hours). Include a DMSO-treated vehicle control.
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e Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o Western Blotting: a. Normalize protein amounts for each sample and separate the proteins
by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the
membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane
with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect
the protein bands using a chemiluminescent substrate and an imaging system.

» Data Analysis: Quantify the band intensities using densitometry software. Normalize the AKT
protein levels to the loading control.

Protocol 2: Time-Course of AKT Degradation

This protocol is designed to evaluate the kinetics of AKT degradation following treatment with
INY-03-041.

Procedure:

e Cell Culture and Treatment: Seed cells as described in Protocol 1. Treat the cells with an
effective concentration of INY-03-041 (e.g., 250 nM).

e Time Points: Harvest cell lysates at various time points after treatment (e.g., 0, 4, 8, 12, and
24 hours).

o Western Blotting and Analysis: Perform Western blotting as detailed in Protocol 1 to assess
the levels of AKT isoforms at each time point.

Protocol 3: Washout Experiment to Assess Duration of
AKT Degradation

This protocol determines the durability of INY-03-041-induced AKT degradation after the
compound is removed.
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Procedure:

Initial Treatment: Treat cells with 250 nM of INY-03-041 for 12 hours.

Compound Washout: After the initial treatment, wash the cells twice with fresh, pre-warmed
cell culture medium to remove the compound.

Post-Washout Incubation: Add fresh medium and continue to culture the cells.

Time Points for Lysis: Harvest cell lysates at different time points after the washout (e.qg., 24,
48, 72, and 96 hours).

Western Blotting: Analyze the levels of AKT and downstream signaling proteins (e.g.,
pPRAS40) by Western blot as described in Protocol 1.

Expected Outcomes

Dose-Dependent Degradation: A significant reduction in the protein levels of all three AKT
isoforms is expected with increasing concentrations of INY-03-041, with maximal degradation
typically observed between 100-250 nM.

Hook Effect: At concentrations of 500 nM and higher, a decrease in the extent of AKT
degradation may be observed, which is a characteristic of PROTACs.

Time-Dependent Degradation: Partial degradation of AKT should be detectable within 4
hours of treatment, with a progressive decrease in AKT levels over 24 hours.

Sustained Downstream Inhibition: The degradation of AKT will lead to a more potent and
sustained inhibition of downstream signaling molecules like pPRAS40, pGSK3p, and pS6
compared to treatment with the parent inhibitor GDC-0068.

Prolonged Effect: Washout experiments are expected to show that AKT protein levels remain
suppressed for an extended period (up to 96 hours) after the removal of INY-03-041,
demonstrating a durable pharmacological effect.

Troubleshooting

No or Low Degradation:
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o Confirm the activity of the compound.

o Ensure the cell line expresses sufficient levels of CRBN.

o Optimize the concentration and treatment time.
 Significant Hook Effect:

o If the hook effect is pronounced, use concentrations within the optimal degradation range
(100-250 nM) for subsequent experiments.

 Variability in Results:
o Ensure consistent cell seeding density and passage number.
o Prepare fresh dilutions of INY-03-041 for each experiment.

By following these guidelines and protocols, researchers can effectively utilize INY-03-041
trihydrochloride as a tool to study the biological consequences of AKT degradation in various
cellular contexts.

 To cite this document: BenchChem. [Application Notes and Protocols: INY-03-041
Trihydrochloride for AKT Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855346#effective-concentration-of-iny-03-041-
trihnydrochloride-for-akt-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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